molecular formula C14H13N3 B2730830 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 142087-15-8

1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No. B2730830
Key on ui cas rn: 142087-15-8
M. Wt: 223.279
InChI Key: YAWKUAOZLUPNMI-UHFFFAOYSA-N
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Patent
US06486142B2

Procedure details

To a solution of benzotriazole (3 g) in DMF (38 mL) at r.t. was added a solution of 10N NaOH (2.75 mL). After stirring for 25 min., 3-methylbenzyl bromide (3.9 mL) was added. The mixture was further stirred for 30 min, diluted with H2O, and extracted with EtOAc. The EtOAc extract was washed with brine (2×), water, brine, and was then dried (MgSO4) and concentrated. The residue was stirred in diethyl ether/hexane to give the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[OH-].[Na+].[CH3:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Br>CN(C=O)C.O>[CH3:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
2.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.9 mL
Type
reactant
Smiles
CC=1C=C(CBr)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 25 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine (2×), water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The residue was stirred in diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
CC=1C=C(CN2N=NC3=C2C=CC=C3)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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